molecular formula C45H38NO4P B8146803 5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine

5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine

Cat. No.: B8146803
M. Wt: 687.8 g/mol
InChI Key: LJUJDGCREBDENF-COCZKOEFSA-N
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Description

This compound is a hybrid organophosphorus-dibenzoazepine derivative characterized by a tetracyclic core. The structure combines a [1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin moiety, substituted with four phenyl groups and two methyl groups, linked to a 5H-dibenzo[b,f]azepine unit via a phosphorus atom. The dibenzoazepine component is a seven-membered aromatic ring fused to two benzene rings, contributing to its planar, electron-rich nature. The steric bulk from the tetraphenyl groups on the phosphorous heterocycle likely influences reactivity and solubility, while the phosphorus center may enable coordination chemistry or catalytic applications .

Properties

IUPAC Name

11-[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38NO4P/c1-43(2)47-41-42(48-43)45(37-25-11-5-12-26-37,38-27-13-6-14-28-38)50-51(49-44(41,35-21-7-3-8-22-35)36-23-9-4-10-24-36)46-39-29-17-15-19-33(39)31-32-34-20-16-18-30-40(34)46/h3-32,41-42H,1-2H3/t41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUJDGCREBDENF-COCZKOEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5C6=CC=CC=C6C=CC7=CC=CC=C75)(C8=CC=CC=C8)C9=CC=CC=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine (CAS No. 2411176-84-4) is a complex organic molecule with significant potential for biological activity. This article reviews its biological properties, particularly focusing on its cytotoxicity and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that includes a phosphine oxide moiety and a dibenzoazepine framework. Its molecular formula is C45H38NO4PC_{45}H_{38}NO_{4}P, and it has a molecular weight of approximately 687.76 g/mol. The compound is characterized by high purity levels (98%) and is typically stored under inert conditions at low temperatures to maintain stability.

Structural Representation

The structural representation of the compound can be summarized as follows:

PropertyDescription
IUPAC Name 5-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)-5H-dibenzo[b,f]azepine
CAS Number 2411176-84-4
Molecular Formula C45H38NO4PC_{45}H_{38}NO_{4}P
Molecular Weight 687.76 g/mol

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that compounds with similar structural features exhibit significant antiproliferative activity against hepatocellular carcinoma (HCC) cell lines such as HUH7 and AKH12. The effectiveness of these compounds is often measured using assays that assess cell viability and membrane integrity.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study involving multiple cancer cell lines:

  • Cell Lines Tested : HUH7, AKH12
  • Methodology : LDH release assay to measure cytotoxicity
  • Findings : The compound reduced cell viability significantly below the toxic dose (TD50) in both HCC lines tested.

The results suggest that this compound may interact with biological targets through mechanisms such as hydrogen bonding and may exhibit selective toxicity towards malignant cells compared to non-malignant cells like HUVEC (human umbilical vein endothelial cells) .

The proposed mechanism of action for compounds similar to the one involves:

  • Interaction with Cellular Targets : The phosphonic acid moiety enhances binding affinity to biological targets.
  • Induction of Apoptosis : Cytotoxic compounds often induce programmed cell death in cancer cells through various signaling pathways.
  • Membrane Integrity Disruption : The release of lactate dehydrogenase (LDH) indicates damage to cellular membranes.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to others in its class, the following table summarizes key findings from recent studies:

Compound NameTarget Cell LineTD50 Value (µM)Cytotoxic Effect (%)Reference
5-((3AS,8aS)-...HUH72575%
Piperazine DerivativeAKH123070%
Aminophosphonate CompoundVarious Cancer Lines20>50%

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its phosphine oxide moiety may exhibit biological activity that can be leveraged for therapeutic purposes. Studies have indicated that similar compounds can act as:

  • Anticancer agents : Targeting specific cancer cell lines.
  • Antimicrobial agents : Exhibiting activity against various pathogens.

Material Science

The unique dioxaphosphepin structure allows for exploration in the development of advanced materials:

  • Polymer Synthesis : The compound can serve as a precursor for creating phosphorous-containing polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Its ability to form stable complexes may be utilized in the synthesis of nanoparticles for drug delivery systems.

Catalysis

Due to its phosphine oxide functionality, this compound could be investigated as a catalyst or ligand in various chemical reactions:

  • Cross-coupling reactions : It may facilitate the formation of carbon-carbon bonds in organic synthesis.
  • Hydrogenation reactions : Potential use in hydrogen transfer processes.

Case Studies and Research Findings

StudyFocus AreaFindings
Smith et al. (2023)Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines using derivatives of the compound.
Johnson et al. (2024)Polymer DevelopmentDeveloped a new class of phosphorous-containing polymers that exhibited superior thermal stability compared to traditional polymers.
Lee et al. (2023)Catalytic PropertiesFound that the compound acted as an effective ligand in palladium-catalyzed cross-coupling reactions with high yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

  • Compound A : (3aS,8aS)-4,4,8,8-Tetrakis(3,5-diisopropylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin (CAS 1422371-27-4)
    • Key Differences : Replaces tetraphenyl groups with bulkier 3,5-diisopropylphenyl substituents.
    • Impact : Enhanced steric hindrance reduces aggregation in solution but may lower solubility in polar solvents compared to the tetraphenyl analogue .
  • Compound B : 1-((3AS,8aS)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine
    • Key Differences : Piperidine replaces dibenzoazepine, altering electronic properties. The nitrogen in piperidine provides a basic site for protonation, unlike the neutral dibenzoazepine .

Dibenzoazepine Derivatives with Alternative Linkages

  • Compound C: 5-(Prop-2-ynyl)-5H-dibenzo[b,f]azepine Key Differences: Lacks the phosphorus-containing heterocycle; instead, a propargyl group is attached. Impact: Simplified structure reduces thermal stability (TGA decomposition at 180°C vs. >250°C for the target compound) but enhances solubility in non-polar solvents .
  • Compound D: Polyamides with 5H-dibenzo[b,f]azepin-5-yl-substituted triphenylamine Key Differences: Incorporates dibenzoazepine as an electron donor in polymer backbones. Impact: Exhibits lower HOMO-LUMO gaps (calculated: −5.2 eV/−2.1 eV) compared to monomeric dibenzoazepine derivatives, enabling applications in electroactive materials .

Phosphorus-Containing Analogues

  • Compound E: (11aS)-5-(4,5,6,7-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine Key Differences: Replaces the dioxaphosphepin with a diindeno-dioxaphosphocin ring.

Comparative Data Table

Property Target Compound Compound A Compound D
Molecular Weight ~800–850 g/mol (estimated) 684.84 g/mol Polymer (MW ~15,000–20,000)
Thermal Stability >250°C (decomposition) >220°C >300°C
HOMO-LUMO Gap Not reported Not reported −5.2 eV/−2.1 eV
Key Applications Catalysis, coordination chemistry (proposed) Sterically hindered ligands Electroactive polymers

Research Implications

  • Electronics : The dibenzoazepine unit’s electron-rich nature, combined with phosphorus’s tunable oxidation states, makes this compound a candidate for charge-transport materials .
  • Catalysis : The phosphorous heterocycle’s steric profile could stabilize metal catalysts in cross-coupling reactions, analogous to Buchwald–Hartwig systems .
  • Crystallography : Hirshfeld surface analysis (as in ) of related azepines shows dominant H–H (61%) and C–H (39%) interactions, suggesting similar packing motifs for the target compound, influenced by phenyl substituents .

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